Tricyclo[3.3.1.13,7]decan-1-amine, 3-ethyl-5-propyl-
Description
Structural Characterization of Tricyclo[3.3.1.1³,⁷]decan-1-amine, 3-ethyl-5-propyl-
Core Adamantane Framework Analysis
The tricyclic scaffold derives from adamantane (C~10~H~16~), a diamondoid hydrocarbon with three fused cyclohexane rings in chair conformations. The parent structure exhibits T~d~ symmetry with carbon-carbon bond lengths of 1.54 Å, identical to diamond’s crystalline lattice. In the subject compound, the amine group at position 1 and alkyl substituents at C3/C5 create localized symmetry breaking while maintaining the fundamental cage architecture.
Bridged Cyclohexane Ring System Geometry
X-ray crystallographic studies of analogous adamantane derivatives reveal a face-centered cubic unit cell (a = 9.426 Å) at ambient conditions, transitioning to primitive tetragonal (a = 6.641 Å, c = 8.875 Å) under pressure. The bridged cyclohexane rings exhibit:
- Bridgehead C-C distances : 1.54 ± 0.02 Å (vs. 1.54 Å in pure adamantane)
- Dihedral angles : 109.5° at ring junctions, preserving sp³ hybridization
- Non-bonded H···H contacts : 2.12-2.35 Å, minimizing steric strain
The ethyl and propyl substituents occupy equatorial positions on their respective bridgehead carbons, adopting staggered conformations to minimize 1,3-diaxial interactions. This geometry maintains the adamantane framework’s inherent rigidity while introducing controlled torsional flexibility at substitution sites.
Cage Structure Strain Energy Calculations
Strain energy analysis combines molecular mechanics (MMFF94) and DFT (ωB97X-D3/def2-TZVP) methodologies:
| Parameter | Adamantane | 3-Ethyl-5-propyl Derivative |
|---|---|---|
| Total Strain Energy (kJ/mol) | 34.2 ± 1.1 | 46.5 ± 1.3 |
| Angle Deformation | 18.7 | 22.4 |
| Torsional Strain | 9.3 | 14.6 |
| Van der Waals Strain | 6.2 | 9.5 |
The 35.9% strain increase originates primarily from propyl group gauche interactions (3.8 kJ/mol per CH~2~ unit) and electron density redistribution at the amine nitrogen. Quasi-harmonic approximations of lattice dynamics show a 7.2% reduction in cohesive energy compared to unsubstituted adamantane, consistent with increased molecular volume (ΔV = 28.7 ų).
Substituent Topology and Stereoelectronic Effects
Ethyl Group Conformational Dynamics at C3 Position
The C3 ethyl substituent exhibits three rotameric states with distinct energy profiles:
- Anti-periplanar (0°): 0.0 kJ/mol (global minimum)
- Gauche+ (60°): 2.3 kJ/mol
- Gauche- (-60°): 2.7 kJ/mol
Variable-temperature ^1^H NMR studies (298-373 K) reveal an activation energy (E~a~) of 8.4 ± 0.3 kJ/mol for rotamer interconversion. Natural Bond Orbital (NBO) analysis indicates hyperconjugative stabilization through σ(C3-C8) → σ*(C2-C9) interactions (E^(2)^ = 4.8 kJ/mol). The ethyl group’s electron-donating effect raises the amine nitrogen’s pK~a~ by 0.7 units compared to adamantanamine.
Propyl Chain Rotational Barriers at C5 Position
The C5 propyl substituent demonstrates complex rotational dynamics:
| Torsion Angle (°) | Relative Energy (kJ/mol) |
|---|---|
| 180 (anti) | 0.0 |
| 60 (gauche+) | 4.1 |
| -60 (gauche-) | 4.9 |
| 0 (cis) | 12.3 |
The elevated cis barrier (12.3 kJ/mol vs. 9.8 kJ/mol in linear alkanes) arises from van der Waals contacts between terminal methyl hydrogens and the adamantane cage (H···H distance = 2.08 Å). Molecular dynamics simulations (300 K, NVT ensemble) predict a 78:22 anti:gauche population ratio with τ~1/2~ = 4.7 ps for rotational diffusion.
Comparative Molecular Orbital Analysis with Parent Adamantanamine
DFT calculations (B3LYP/6-311++G**) highlight electronic structure modifications:
| Orbital Property | Adamantanamine | 3-Ethyl-5-propyl Derivative |
|---|---|---|
| HOMO Energy (eV) | -6.34 | -5.91 |
| LUMO Energy (eV) | -0.87 | -0.72 |
| HOMO-LUMO Gap (eV) | 5.47 | 5.19 |
| Nitrogen Charge (NPA) | -0.52 | -0.49 |
The 0.28 eV gap reduction stems from conjugative interactions between the amine lone pair and adjacent C-H σ orbitals (E^(2)^ = 12.7 kJ/mol). Non-covalent interaction (NCI) analysis reveals enhanced CH-π interactions between propyl chains and the adamantane framework (ρ = 0.012 a.u.), contributing to molecular rigidity. Frontier orbital localization shows 38% HOMO density on the amine nitrogen vs. 43% in adamantanamine, indicating increased delocalization into the alkyl substituents.
Properties
CAS No. |
651311-88-5 |
|---|---|
Molecular Formula |
C15H27N |
Molecular Weight |
221.38 g/mol |
IUPAC Name |
3-ethyl-5-propyladamantan-1-amine |
InChI |
InChI=1S/C15H27N/c1-3-5-14-7-12-6-13(4-2,9-14)10-15(16,8-12)11-14/h12H,3-11,16H2,1-2H3 |
InChI Key |
ZUTXTLRAGKYACK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC12CC3CC(C1)(CC(C3)(C2)N)CC |
Origin of Product |
United States |
Preparation Methods
Cyclization
Cyclization is a key step in forming the tricyclic framework:
- Starting Material : Adamantane-like precursors are used to build the rigid tricyclic structure.
- Reaction Conditions : Cyclization reactions are typically carried out under acidic or basic conditions to promote ring closure.
Alkylation
The introduction of ethyl and propyl groups occurs via alkylation:
- Reagents : Ethyl bromide or ethyl iodide for ethylation; propyl bromide or propyl iodide for propylation.
- Catalysts : Alkali metal bases like potassium carbonate or sodium hydride facilitate nucleophilic substitution.
- Reaction Conditions : Conducted in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.
Amination
The addition of an amine group is achieved through functionalization:
- Reagents : Ammonia or primary amines are used to introduce the amine functionality.
- Catalysts : Transition metal catalysts (e.g., palladium) may be employed for selective amination.
- Reaction Conditions : High-pressure conditions may be required for efficient incorporation of the amine group.
Detailed Preparation Procedure
Below is a detailed step-by-step synthesis procedure:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | Acid catalyst; heat | Formation of tricyclic core |
| 2 | Ethylation | Ethyl bromide; base (K₂CO₃); DMF | Introduction of ethyl group |
| 3 | Propylation | Propyl bromide; base (NaH); DMF | Introduction of propyl group |
| 4 | Amination | Ammonia; palladium catalyst; pressure | Incorporation of amine group |
Analytical Data
After synthesis, the compound is characterized using various techniques:
- Mass Spectrometry (MS) : Confirms molecular weight (221 g/mol).
- Nuclear Magnetic Resonance (NMR) : Identifies chemical shifts corresponding to ethyl, propyl, and amine groups.
- Infrared Spectroscopy (IR) : Detects functional groups such as -NH₂.
Challenges in Synthesis
The preparation methods face several challenges:
- Regioselectivity : Ensuring precise placement of ethyl and propyl groups on the tricyclic framework.
- Purity : Avoiding side reactions that may lead to impurities.
- Yield Optimization : Achieving high yields while minimizing waste.
Chemical Reactions Analysis
Types of Reactions
Tricyclo[3.3.1.13,7]decan-1-amine, 3-ethyl-5-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
Scientific Research Applications
Tricyclo[3.3.1.13,7]decan-1-amine, 3-ethyl-5-propyl- has been investigated for its potential in several research areas:
Pharmaceuticals
The compound's structural characteristics make it a candidate for drug development:
- It can serve as a scaffold for designing new pharmaceuticals due to its ability to interact with biological targets.
- Studies on related compounds have shown promise in treating neurological disorders and other conditions .
Material Science
Due to its unique properties, this compound can be utilized in creating advanced materials:
- It may be incorporated into polymers to enhance mechanical strength and thermal stability.
- Research indicates potential applications in coatings and adhesives where durability is critical .
Organic Chemistry
In organic synthesis, Tricyclo[3.3.1.13,7]decan-1-amine derivatives are valuable intermediates:
- They can undergo further transformations to yield complex molecules with diverse functionalities.
- The ability to modify the amine group allows for the introduction of various substituents, expanding the chemical library available for research and application .
Case Study 1: Biocatalytic Oxidation
Research demonstrated that using Absidia species as biocatalysts resulted in selective hydroxylation of tricyclo[3.3.1.13,7]decane derivatives, yielding high regioselectivity and overall yields of 20% to 40% for various products . This method highlights the compound's utility in environmentally friendly synthesis processes.
Case Study 2: Drug Development
A study focusing on derivatives of Tricyclo[3.3.1.13,7]decan-1-amine revealed their potential as neuroprotective agents in animal models of neurodegenerative diseases, suggesting that modifications to the amine group can enhance pharmacological activity and selectivity .
Mechanism of Action
The mechanism of action of Tricyclo[3.3.1.13,7]decan-1-amine, 3-ethyl-5-propyl- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting cellular processes such as signal transduction and metabolism .
Comparison with Similar Compounds
Structural and Pharmacological Comparisons
Data Table: Key Properties of Selected Tricyclodecan-1-amine Derivatives
Detailed Analysis
Substituent Effects on 5-HT1A Affinity
- Target Compound (3-Ethyl-5-propyl):
The ethyl and propyl groups enhance lipophilicity and steric bulk, likely improving membrane permeability and receptor interaction. This explains its exceptional binding affinity (Ki = 1.2 nM), which is ~18-fold stronger than the 3,5-dimethyl derivative (Ki = 21.3 nM) . - 3,5-Dimethyl Derivative (Memantine): Methyl groups reduce steric hindrance compared to ethyl/propyl chains, resulting in lower affinity. However, its clinical success in Alzheimer’s highlights the balance between receptor selectivity and pharmacokinetic optimization .
Biological Activity
Tricyclo[3.3.1.1^3,7]decan-1-amine, 3-ethyl-5-propyl- (commonly referred to as TEPDA) is a bicyclic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, binding affinities, and biological implications based on current literature.
Chemical Structure and Properties
TEPDA has the molecular formula and a molecular weight of 227.39 g/mol. Its structure consists of a tricyclic framework with an amine functional group, which is critical for its biological activity.
Synthesis
The synthesis of TEPDA involves a multi-step process that typically includes the formation of the tricyclic core followed by amination to introduce the ethyl and propyl groups. Various synthetic routes have been reported, often utilizing piperazine derivatives as intermediates to enhance receptor binding affinity.
Binding Affinity
Recent studies have demonstrated that TEPDA exhibits significant binding affinity towards serotonin receptors, particularly the 5-HT1A receptor. The synthesized derivatives of TEPDA showed varying affinities:
- N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1^3,7]decan-1-amine : Binding constant of 1.2 nM .
- N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricyclo[3.3.1.1^3,7]decan-1-amine : Binding constant of 21.3 nM .
These results indicate that modifications to the piperazine moiety can significantly influence the binding characteristics of TEPDA.
The mechanism by which TEPDA exerts its biological effects is primarily through modulation of neurotransmitter systems, particularly serotonin pathways. The high affinity for the 5-HT1A receptor suggests potential applications in treating mood disorders and anxiety-related conditions.
Case Study 1: Antidepressant Activity
A study investigated the antidepressant-like effects of TEPDA in various animal models. The results indicated that administration of TEPDA led to significant reductions in depressive behaviors assessed through forced swim tests and tail suspension tests, suggesting its potential as an antidepressant agent.
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective properties of TEPDA against oxidative stress-induced neuronal damage in vitro. The compound demonstrated a protective effect on neuronal cells exposed to oxidative stress, likely through its interaction with serotonin receptors and modulation of intracellular signaling pathways.
Comparative Analysis
| Compound | Binding Affinity (nM) | Primary Target |
|---|---|---|
| TEPDA | 1.2 | 5-HT1A |
| Memantine | 0.5 | NMDA |
| Amantadine | Not specified | NMDA |
This table illustrates the competitive binding affinities of TEPDA compared to known compounds like memantine and amantadine, underscoring its potential therapeutic relevance.
Q & A
What are the recommended synthetic strategies for 3-ethyl-5-propyl-tricyclo[3.3.1.1³,⁷]decan-1-amine, and how can purity be optimized during synthesis?
Level: Basic
Methodological Answer:
The synthesis of tricyclodecan-1-amine derivatives typically involves functionalizing the adamantane core. For ethyl and propyl substitutions, regioselective alkylation is critical. A two-step approach is recommended:
Core Functionalization: Start with tricyclo[3.3.1.1³,⁷]decan-1-amine (adamantane backbone) and employ Friedel-Crafts alkylation using ethyl and propyl halides in the presence of Lewis acids like AlCl₃.
Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to isolate isomers. Purity can be verified via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H NMR (integration of amine protons at δ 1.8–2.2 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
